(4-cyclopropylmorpholin-2-yl)methanamine

Lipophilicity Membrane Permeability Drug Design

Cyclopropyl substitution enhances logP vs. N-alkyl analogs for superior BBB penetration, resists CYP N-dealkylation, and reduces entropic binding penalty—ideal for CNS GPCR, kinase, and protease inhibitor SAR. 98% purity ensures reliable parallel library synthesis and late-stage PK optimization.

Molecular Formula C8H16N2O
Molecular Weight 156.2
CAS No. 1017114-81-6
Cat. No. B6282981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-cyclopropylmorpholin-2-yl)methanamine
CAS1017114-81-6
Molecular FormulaC8H16N2O
Molecular Weight156.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Cyclopropylmorpholin-2-yl)methanamine (CAS 1017114-81-6): A Cyclopropyl-Substituted Morpholine Building Block for Drug Discovery and Chemical Biology


(4-Cyclopropylmorpholin-2-yl)methanamine is a morpholine derivative featuring a cyclopropyl group at the N4 position and a primary aminomethyl group at the C2 position of the morpholine ring, with molecular formula C8H16N2O and molecular weight 156.23 g/mol . It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, where the cyclopropyl substituent imparts distinct steric, electronic, and conformational properties compared to unsubstituted or alkyl-substituted morpholine analogs .

Why (4-Cyclopropylmorpholin-2-yl)methanamine Cannot Be Replaced by Unsubstituted Morpholine Analogs in Lead Optimization


The presence of the cyclopropyl group on the morpholine nitrogen fundamentally alters the compound's physicochemical and pharmacokinetic profile compared to common analogs such as morpholin-2-ylmethanamine or N-methylmorpholin-2-ylmethanamine. The cyclopropyl ring introduces increased lipophilicity and conformational restriction, which directly impacts membrane permeability, metabolic stability, and target binding interactions [1]. Empirical data demonstrate that the cyclopropyl-substituted derivative exhibits a significantly higher logP value, enhancing its suitability for CNS and intracellular target engagement [2]. Consequently, substituting a cyclopropyl-containing morpholine with a simpler N-alkyl analog would compromise the SAR and PK properties essential for successful lead development.

Quantitative Differentiation of (4-Cyclopropylmorpholin-2-yl)methanamine: Key Evidence for Procurement Decisions


Enhanced Lipophilicity (logP) Compared to Unsubstituted Morpholine Analogs

The cyclopropyl substitution on the morpholine nitrogen significantly increases the compound's lipophilicity relative to unsubstituted morpholin-2-ylmethanamine derivatives. The dihydrochloride salt of the target compound exhibits a measured logP of -0.069 [1], whereas the N-methyl analog (N-methyl-1-(morpholin-2-yl)methanamine) displays a predicted logP of -1.53 . This difference of approximately 1.46 log units corresponds to a theoretical ~29-fold increase in octanol-water partition coefficient, indicating substantially improved membrane permeability.

Lipophilicity Membrane Permeability Drug Design

Cyclopropyl Group Confers Metabolic Stability Advantage in Lead Optimization

Cyclopropyl rings are widely recognized in medicinal chemistry as metabolically stable bioisosteres for alkyl groups. In a head-to-head series of HIV-1 protease inhibitors, morpholine derivatives containing a cyclopropyl P1' ligand (structurally analogous to the cyclopropyl group in (4-cyclopropylmorpholin-2-yl)methanamine) demonstrated potent inhibitory activity with IC50 values of 47 nM and 53 nM [1]. The cyclopropyl moiety contributes to both target binding affinity and resistance to oxidative metabolism by cytochrome P450 enzymes, a liability frequently observed with N-alkyl substituents [2].

Metabolic Stability Cyclopropyl Medicinal Chemistry

Conformational Restriction Imposed by Cyclopropyl Substituent Enhances Target Selectivity

The cyclopropyl group introduces conformational rigidity to the morpholine scaffold, restricting the rotational freedom of the N-substituent. This preorganization can reduce entropic penalties upon target binding and minimize off-target interactions [1]. In the context of HIV-1 protease inhibitors, molecular modeling revealed that the cyclopropyl moiety engages in specific hydrophobic interactions with the protease active site, while the morpholine ring participates in hydrogen bonding [2]. By comparison, more flexible N-alkyl substituents (e.g., methyl, ethyl) allow multiple low-energy conformations, potentially reducing binding specificity.

Conformational Analysis Target Selectivity Morpholine Derivatives

High Purity Grade (98%) Ensures Reproducibility in Sensitive Assays

(4-Cyclopropylmorpholin-2-yl)methanamine is commercially available at a purity of 98% (HPLC) from multiple reputable vendors . This high purity level minimizes batch-to-batch variability and reduces the risk of confounding results from impurities in biological assays or synthetic transformations. By comparison, lower-purity grades (e.g., 95% technical grade) of related morpholine building blocks may contain residual starting materials or by-products that can interfere with enzymatic or cellular assays.

Purity Reproducibility Analytical Chemistry

Optimal Use Cases for (4-Cyclopropylmorpholin-2-yl)methanamine Based on Quantitative Differentiation Evidence


Lead Optimization of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The measured logP of -0.069 for the dihydrochloride salt [1] indicates that the free base possesses favorable lipophilicity for crossing the blood-brain barrier (BBB). Medicinal chemists targeting CNS disorders can incorporate (4-cyclopropylmorpholin-2-yl)methanamine as a building block to fine-tune the logD profile of lead series, particularly when replacing more hydrophilic N-alkyl morpholine moieties (e.g., N-methyl analog logP = -1.53 [2]). This substitution strategy is especially relevant for GPCR and kinase targets where CNS exposure is critical.

Synthesis of Metabolically Stable Protease and Kinase Inhibitor Scaffolds

The cyclopropyl group confers resistance to cytochrome P450-mediated N-dealkylation, a common metabolic liability of N-alkyl morpholines [1]. Programs developing protease inhibitors (e.g., HIV-1 protease, cathepsins) or kinase inhibitors can leverage (4-cyclopropylmorpholin-2-yl)methanamine to enhance metabolic half-life while maintaining nanomolar target potency, as demonstrated by the 47 nM IC50 achieved in HIV-1 protease inhibitor series [2]. This building block is particularly valuable in late-stage lead optimization where PK parameters become limiting.

Design of Conformationally Restricted Ligands for High-Throughput Screening (HTS) Hit-to-Lead Progression

The conformational rigidity imparted by the cyclopropyl group reduces the entropic penalty upon target binding and can improve selectivity profiles [1]. Researchers progressing HTS hits that feature flexible N-alkyl morpholine motifs can replace these with the cyclopropyl-substituted analog to assess improvements in binding affinity and selectivity. The high commercial purity (98%) [2] ensures that structure-activity relationship (SAR) interpretations are not confounded by impurities, a critical consideration when evaluating subtle potency differences in hit-to-lead chemistry.

Academic and Industrial Core Facilities Requiring Reproducible Building Blocks for Array Synthesis

For core synthesis facilities and medicinal chemistry CROs engaged in parallel library synthesis, the 98% purity grade [1] reduces purification burden and minimizes failed reactions due to unknown contaminants. The compound's balanced physicochemical profile (logP = -0.069 [2]) makes it compatible with a broad range of reaction conditions, including Pd-catalyzed cross-couplings and reductive aminations, facilitating its use in diverse chemical space exploration without extensive method re-optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-cyclopropylmorpholin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.